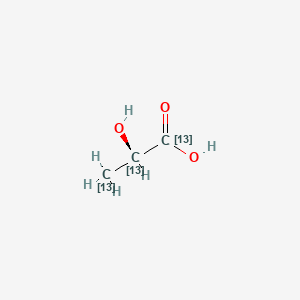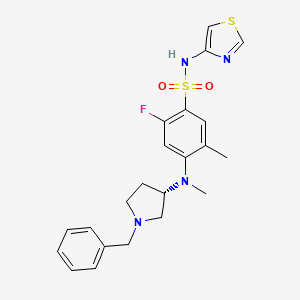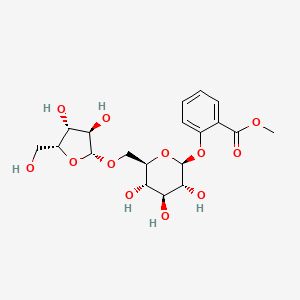
Cefpiramide (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefpiramide (sodium) is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Pseudomonas aeruginosa, a bacterium resistant to many other antibiotics . Cefpiramide works by inhibiting bacterial cell wall biosynthesis, making it a potent bactericidal agent .
Vorbereitungsmethoden
The preparation of cefpiramide (sodium) involves several synthetic routes and reaction conditions. One method includes the preparation of cefpiramide amine salt, which is then converted to cefpiramide sodium . Another method involves dissolving cefpiramide acid in a solvent, followed by the addition of a sodium converting agent . Industrial production methods often focus on optimizing these processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Cefpiramide (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Cefpiramide (sodium) has numerous scientific research applications across various fields:
Wirkmechanismus
The bactericidal activity of cefpiramide (sodium) results from its inhibition of cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall construction . By inhibiting these proteins, cefpiramide disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Cefpiramide (sodium) is unique among cephalosporins due to its broad-spectrum activity and effectiveness against Pseudomonas aeruginosa . Similar compounds include:
Cefoperazone: Another third-generation cephalosporin with a similar mechanism of action but a shorter half-life.
Cefazolin: A first-generation cephalosporin with a narrower spectrum of activity.
Cefepime: A fourth-generation cephalosporin with broader activity but different pharmacokinetics.
Cefpiramide’s longer half-life and broad-spectrum activity make it particularly valuable in treating severe infections .
Eigenschaften
Molekularformel |
C25H24N8NaO7S2+ |
|---|---|
Molekulargewicht |
635.6 g/mol |
IUPAC-Name |
sodium;(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/q;+1/t17-,18-,23-;/m1./s1 |
InChI-Schlüssel |
RIWWMGQFMUUYIY-ALLHVENQSA-N |
Isomerische SMILES |
CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na+] |
Kanonische SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3-(1H-Tetrazol-5-yl)phenyl)(5-(4-methoxyphenyl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)methanone](/img/structure/B11934398.png)
![4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide](/img/structure/B11934410.png)
![N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B11934413.png)
![2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-{[(2S,4S,5S,6S)-5-hydroxy-6-methyl-4-(trifluoroacetamido)oxan-2-yl]oxy}-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl]ethyl pentanoate](/img/structure/B11934418.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11934426.png)
![(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11934433.png)
![4-fluoro-2-[(3R,4R)-4-hydroxyoxan-3-yl]-5-methyl-6-[(4-pyrazol-1-ylphenyl)methyl]-3H-isoindol-1-one](/img/structure/B11934435.png)
![[(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate](/img/structure/B11934440.png)
![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934452.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)

